molecular formula C7H9N B13321394 1-Ethynyl-2-azabicyclo[2.1.1]hexane

1-Ethynyl-2-azabicyclo[2.1.1]hexane

Cat. No.: B13321394
M. Wt: 107.15 g/mol
InChI Key: QSCXMKYBNRKEQR-UHFFFAOYSA-N
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Description

1-Ethynyl-2-azabicyclo[211]hexane is a unique bicyclic compound characterized by its rigid structure and the presence of an ethynyl group attached to a nitrogen-containing bicyclic ring

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-2-azabicyclo[2.1.1]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols can replace the ethynyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted azabicyclohexanes.

Scientific Research Applications

1-Ethynyl-2-azabicyclo[2.1.1]hexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethynyl-2-azabicyclo[2.1.1]hexane involves its role as an electrophile in various chemical reactions. The ethynyl group can participate in nucleophilic addition reactions, while the bicyclic structure provides rigidity and conformational stability. This makes the compound a valuable intermediate in the synthesis of bioactive molecules .

Comparison with Similar Compounds

    1-Azabicyclo[2.1.1]hexane: Lacks the ethynyl group but shares the bicyclic structure.

    2-Azabicyclo[2.1.1]hexane: Similar bicyclic structure with different substitution patterns.

Uniqueness: 1-Ethynyl-2-azabicyclo[2.1.1]hexane is unique due to the presence of the ethynyl group, which imparts additional reactivity and potential for further functionalization. This makes it more versatile compared to its analogs in synthetic applications .

Properties

Molecular Formula

C7H9N

Molecular Weight

107.15 g/mol

IUPAC Name

1-ethynyl-2-azabicyclo[2.1.1]hexane

InChI

InChI=1S/C7H9N/c1-2-7-3-6(4-7)5-8-7/h1,6,8H,3-5H2

InChI Key

QSCXMKYBNRKEQR-UHFFFAOYSA-N

Canonical SMILES

C#CC12CC(C1)CN2

Origin of Product

United States

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